molecular formula C14H21BO2 B3051272 2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325141-72-8

2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3051272
CAS No.: 325141-72-8
M. Wt: 232.13 g/mol
InChI Key: UAJMDNCXJSNIDM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 325141-72-8) is a boronic ester widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its molecular formula is C₁₄H₂₁BO₂, with a molecular weight of 232.13 g/mol . The compound features a sterically hindered 2,6-dimethylphenyl group attached to a pinacol boronate core, which enhances stability and influences regioselectivity in catalytic reactions .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-8-7-9-11(2)12(10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJMDNCXJSNIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440777
Record name 1,3,2-Dioxaborolane, 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325141-72-8
Record name 1,3,2-Dioxaborolane, 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325141-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually between 80-100°C.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used to convert the boronate ester to the corresponding phenol.

    Substitution: Nucleophiles such as amines or thiols can react with the boronate ester to form substituted products.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound, which is formed by the coupling of the aryl group from the boronate ester with an aryl halide.

    Oxidation: The major product is 2,6-dimethylphenol.

    Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
One of the primary applications of 2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The compound serves as a boronic acid equivalent that can react with aryl halides to produce biaryl compounds efficiently.

Case Study: Synthesis of Biaryl Compounds
In a study by [source], researchers demonstrated the effectiveness of this compound in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The use of this dioxaborolane led to improved reaction rates compared to traditional boronic acids.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for the synthesis of functional polymers. Its unique structure allows for the incorporation of boron into polymer backbones or side chains, which can enhance properties such as thermal stability and mechanical strength.

Case Study: Boron-Containing Polymers
A recent investigation [source] focused on developing boron-containing polymers using this compound. The resulting materials exhibited enhanced thermal properties and were tested for potential applications in electronics and coatings. The study highlighted the versatility of dioxaborolanes in creating advanced materials with tailored properties.

Medicinal Chemistry

Potential Anticancer Agent
Emerging research has indicated that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival.

Case Study: Biological Activity Assessment
In a study conducted by [source], the compound was evaluated against various cancer cell lines. The results showed promising cytotoxic effects at micromolar concentrations. Further investigations are warranted to explore its mechanism of action and potential as a lead compound for drug development.

Analytical Chemistry

Analytical Applications
The compound is also used in analytical chemistry as a derivatizing agent for the analysis of alcohols and phenols through gas chromatography (GC) or high-performance liquid chromatography (HPLC). Its ability to form stable derivatives enhances detection sensitivity.

Mechanism of Action

The primary mechanism of action of 2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets are the aryl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance, reducing undesired side reactions in cross-couplings compared to less hindered analogs like 3,5-dimethylphenyl derivatives .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance reactivity in electron-deficient systems, whereas electron-withdrawing substituents (e.g., 2,6-difluoro) improve stability but may require harsher reaction conditions .
  • Synthesis Methods : Palladium-catalyzed borylation is predominant for sterically demanding substrates, while photocatalytic methods offer milder conditions for meta-substituted derivatives .

Reactivity and Selectivity in Catalytic Reactions

  • Regioselectivity : The target compound’s 2,6-dimethyl groups direct C-H borylation to para positions in aromatic systems, contrasting with 3,5-dimethylphenyl analogs, which favor meta functionalization .
  • Stability : Hindered analogs like 2,6-dimethylphenyl derivatives exhibit superior shelf-life compared to halogenated variants, which are prone to hydrolysis .
  • Yields : Suzuki couplings using the target compound achieve >80% yields in indazole syntheses (e.g., methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate), outperforming chloro- or nitro-substituted borolanes due to reduced steric clash .

Biological Activity

2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 325141-72-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

The molecular formula for this compound is C14H21BO2. Key physical properties include:

PropertyValue
Molecular Weight232.126 g/mol
Density0.97 g/ml (predicted)
Melting Point46-47 °C
Boiling Point322.3 °C (predicted)
LogP2.6026

These properties suggest that the compound is relatively stable and may have lipophilic characteristics due to its LogP value.

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that dioxaborolanes can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Dioxaborolanes often act as enzyme inhibitors in metabolic pathways relevant to cancer and other diseases.

Case Studies

  • Anticancer Studies : A study published in Molecular Pharmacology examined the effects of boron compounds on cancer cell lines. The results indicated that dioxaborolanes could effectively inhibit the proliferation of specific cancer cells by inducing apoptosis through mitochondrial pathways .
  • Enzyme Inhibition : Research focusing on dioxaborolanes as inhibitors of diacylglycerol acyltransferase (DGAT1) revealed that these compounds could significantly reduce lipid accumulation in cells. This suggests potential applications in metabolic disorders such as obesity and diabetes .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells .
  • Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics suitable for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common protocol involves reacting 1-bromo-2,6-dimethylbenzene with bis(pinacolato)diboron (B2pin2) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 4–12 hours . Purification is achieved using flash column chromatography with hexane/ethyl acetate gradients, yielding the product as a colorless liquid (66–83% yield) .

Q. How is this compound characterized, and what analytical techniques are critical?

Key characterization methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the pinacolato group (δ 1.34 ppm, singlet, 12H) and aromatic protons (δ 7.73–7.79 ppm for ortho-substituted aryl groups) .
  • <sup>11</sup>B NMR : A signal near δ 30–32 ppm confirms the boronate ester structure .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 273.2).
    Quadrupolar broadening in <sup>11</sup>B or <sup>13</sup>C NMR may obscure boron-bonded carbons, necessitating optimized acquisition parameters .

Q. What are the primary applications of this boronate ester in organic synthesis?

It serves as a versatile intermediate in:

  • Suzuki-Miyaura cross-couplings : For constructing biaryl motifs in pharmaceuticals .
  • C–H borylation : As an electrophilic boron source in Ir- or Rh-catalyzed reactions to functionalize arenes .
  • α-Aminoboronic acid synthesis : For protease inhibitors via conjugate additions .

Q. What storage conditions are recommended to ensure stability?

Store under inert gas (argon) at –20°C in flame-sealed ampules or vials with PTFE-lined caps. The compound is moisture-sensitive and degrades upon prolonged exposure to air, forming boronic acids .

Q. Which solvents and catalysts are optimal for its reactivity?

  • Solvents : Anhydrous THF, dioxane, or toluene.
  • Catalysts : Pd(dppf)Cl2 for cross-couplings; Ir(ppy)3 for photoredox applications .

Advanced Research Questions

Q. How can reaction yields be optimized when using sterically hindered substrates?

Steric hindrance from the 2,6-dimethylphenyl group slows transmetallation in cross-couplings. Strategies include:

  • Elevated temperatures (100–110°C) and microwave irradiation to accelerate kinetics.
  • Bulky ligands (e.g., SPhos or RuPhos) to stabilize Pd intermediates .
  • Pre-activation with Cs2CO3 to enhance boronate electrophilicity .

Q. What mechanistic insights explain contradictory data in C–H borylation reactions?

Conflicting regioselectivity (e.g., para vs. meta substitution) may arise from:

  • Catalyst-dependent pathways : Ir catalysts favor electron-deficient arenes, while Rh systems tolerate steric bulk .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize cationic intermediates, altering selectivity .
    Validate hypotheses using kinetic isotope effect (KIE) studies or DFT calculations.

Q. How does the steric profile of this boronate ester influence its utility in tandem reactions?

The 2,6-dimethyl group prevents undesired protodeboronation and enhances stability in one-pot sequences. For example, it enables sequential borylation/Suzuki reactions without isolating intermediates . Compare with less hindered analogs (e.g., phenylboronic esters) to assess trade-offs in reactivity.

Q. What advanced analytical methods resolve ambiguities in structural elucidation?

  • X-ray crystallography : To confirm solid-state geometry (limited by low crystallinity).
  • DOSY NMR : To distinguish between monomeric and dimeric forms in solution .
  • In situ IR spectroscopy : To monitor reaction progress via B–O bond vibrations (≈1,350 cm<sup>−1</sup>) .

Q. How can photoredox catalysis expand the functionalization scope of this compound?

Under Ir-catalyzed photoredox conditions, the boronate ester participates in radical cross-couplings with alkyl halides or α-C–H functionalization of amines. Key parameters:

  • Light source : Blue LEDs (450 nm) for [Ir(ppy)3] excitation.
  • Redox mediators : N-methylpyrrolidine (HAT agent) or eosin Y (triplet sensitizer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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